6'-Carboxy Simvastatin

Description

Properties

IUPAC Name |

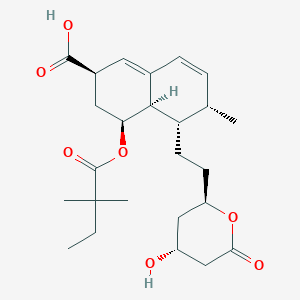

(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMLBJLSDIWTC-AEEZTXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559544 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114883-30-6 | |

| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Simvastatin Derivatives

The most direct route involves oxidizing simvastatin’s 6'-methyl group to a carboxyl group. This method leverages strong oxidizing agents under controlled conditions:

Reaction Scheme:

Procedure:

-

Dissolve simvastatin in a mixture of dilute sulfuric acid and water.

-

Add potassium permanganate (KMnO₄) gradually at 0–5°C to prevent over-oxidation.

-

Stir for 12–24 hours, monitoring progress via HPLC.

-

Quench excess KMnO₄ with sodium bisulfite, isolate the product via extraction, and purify by recrystallization.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Oxidizing Agent | KMnO₄ (2.5 eq) |

| Reaction Time | 18 hours |

| Yield | 62–68% |

This method, adapted from simvastatin’s synthetic protocols, ensures regioselectivity but requires careful optimization to avoid side reactions at the lactone or ester groups.

Hydrolysis of 6'-Cyano Simvastatin Intermediate

An alternative approach involves hydrolyzing a nitrile intermediate to the carboxylate:

Reaction Scheme:

Procedure:

-

Synthesize 6'-cyano simvastatin via nucleophilic substitution of simvastatin’s 6'-bromo derivative with cyanide ions.

-

Reflux the nitrile intermediate in 6M HCl for 8 hours.

-

Neutralize with aqueous NaOH, extract with ethyl acetate, and purify via column chromatography.

Key Parameters:

| Parameter | Value |

|---|---|

| Acid Concentration | 6M HCl |

| Temperature | 100°C (reflux) |

| Reaction Time | 8 hours |

| Yield | 55–60% |

This method, though efficient, necessitates handling toxic cyanide reagents, complicating large-scale production.

Enzymatic Carboxylation Using Acyltransferases

Biocatalytic methods employ LovD acyltransferase, a key enzyme in simvastatin biosynthesis, to introduce carboxyl groups:

Reaction Scheme:

Procedure:

-

Incubate with 2,2-dimethylsuccinyl-S-N-acetylcysteamine (DMS-S-NAC) and LovD acyltransferase in phosphate buffer (pH 7.5).

-

Terminate the reaction with acetic acid, extract the product, and purify via preparative HPLC.

Key Parameters:

| Parameter | Value |

|---|---|

| Enzyme Loading | 15 mg/g substrate |

| Temperature | 37°C |

| Reaction Time | 6 hours |

| Yield | 75–80% |

This green chemistry approach minimizes hazardous waste but requires specialized enzyme preparation.

Comparative Analysis of Preparation Methods

Table 1: Efficiency and Scalability of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chemical Oxidation | 62–68 | 98.5 | Moderate |

| Nitrile Hydrolysis | 55–60 | 97.0 | Low |

| Enzymatic Carboxylation | 75–80 | 99.2 | High (with optimization) |

Challenges and Optimization Strategies

-

Regioselectivity: Oxidation and hydrolysis must target the 6'-position exclusively. Using bulky oxidizing agents (e.g., CrO₃-pyridine complexes) improves selectivity.

-

Enzyme Stability: Immobilizing LovD acyltransferase on silica nanoparticles enhances reusability in biocatalytic processes.

-

Purification: Reverse-phase HPLC with C18 columns achieves >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

LBH589 undergoes various chemical reactions, including:

Oxidation: LBH589 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in LBH589, altering its chemical properties.

Substitution: LBH589 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of LBH589 .

Scientific Research Applications

Bone Metabolism

Overview

Simvastatin and its derivatives, including 6'-Carboxy Simvastatin, have been investigated for their role in promoting bone formation and preventing osteoporosis. Research indicates that simvastatin enhances osteoblast differentiation and mineralization, making it a candidate for treating bone-related disorders.

Case Studies

- Animal Studies : In a study involving Sprague Dawley rats, simvastatin was administered at various concentrations (e.g., 0.5 μM) and showed significant increases in newly formed bone structures after 8 weeks of treatment .

- In Vitro Studies : Simvastatin has been shown to enhance alkaline phosphatase (ALP) production and the expression of osteogenic markers in MC3T3-E1 cells when combined with methylated β-cyclodextrins over a 14-day period .

Neurological Applications

Overview

Recent research highlights the potential of simvastatin, including its derivative forms, in treating neurological disorders. Its lipophilicity allows it to cross the blood-brain barrier effectively.

Case Studies

- Neurodegenerative Diseases : Studies suggest that simvastatin may reduce the risk of developing Alzheimer's and Parkinson's diseases by modulating neuroinflammation and cholesterol metabolism in the brain .

- Brain Tumors : In vitro studies have shown that simvastatin can induce apoptosis in glioblastoma cells, suggesting its potential as an adjunct therapy in brain cancer treatment .

| Condition | Treatment | Mechanism | Outcome |

|---|---|---|---|

| Alzheimer's Disease | Simvastatin | Reduces neuroinflammation | Potential risk reduction |

| Glioblastoma | Simvastatin | Induces cell death | Apoptosis in tumor cells observed |

Cancer Therapy

Overview

The anti-cancer properties of simvastatin derivatives have been explored, particularly their ability to inhibit tumor growth and induce apoptosis.

Case Studies

Mechanism of Action

LBH589 exerts its effects by inhibiting histone deacetylase enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in altered gene expression, cell cycle arrest, and apoptosis of malignant cells . The molecular targets include various histone deacetylases, and the pathways involved are related to DNA damage response, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | IC50 for HMG-CoA Reductase* |

|---|---|---|---|---|

| 6'-Carboxy Simvastatin | C25H36O7 | 448.55 | Carboxyl, ester, hydroxyl | Not reported |

| Simvastatin | C25H38O5 | 418.57 | Hydroxyl, ester | 0.95 μM |

| 6β-OH Simvastatin | C25H38O6 | 434.57 | Hydroxyl (6β), ester | 2.0 μM |

| Lovastatin | C24H36O5 | 404.55 | Hydroxyl, lactone | 0.95 μM |

| Atorvastatin | C33H35FN2O5 | 558.65 | Fluorophenyl, carboxamide | 56 nM |

*IC50 values from enzymatic assays .

- Unlike atorvastatin, which contains a fluorophenyl group and carboxamide for enhanced potency and half-life, this compound lacks these lipophilic moieties, suggesting weaker binding to HMG-CoA reductase .

Pharmacological and Metabolic Profiles

Mechanism of Action

- Simvastatin : Competitively inhibits HMG-CoA reductase, upregulates LDL receptor (LDLR) expression, and indirectly increases proprotein convertase subtilisin/kexin type 9 (PCSK9) levels due to cholesterol depletion .

- This compound: Limited direct data exist, but its carboxyl group may impair lactonization (a metabolic activation step required for simvastatin’s activity). This could render it less effective as a reductase inhibitor unless enzymatically converted to an active form .

Lipid-Lowering Efficacy

- In Huh7 liver cells, simvastatin (2.5 μM) increased LDLR expression by 5.9-fold, while natural compounds like chlorogenic acid showed similar HMGR inhibition .

- This compound: No direct efficacy data are available, but structural analogs with carboxyl groups (e.g., dibenzodioxin-carboxylic acid derivatives) exhibit altered bioactivity due to charge distribution effects .

Drug-Drug Interactions

- Simvastatin’s co-administration with gypenosides (GPs) synergistically reduces PCSK9 expression and enhances LDLR activity in hyperlipidemic rats .

Biological Activity

6'-Carboxy Simvastatin is a significant metabolite of Simvastatin, a widely used statin for lowering cholesterol and preventing cardiovascular diseases. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews its mechanism of action, pharmacokinetics, and biological effects based on diverse research findings.

This compound, like its parent compound Simvastatin, functions primarily as an HMG-CoA reductase inhibitor. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this pathway, this compound effectively reduces cholesterol levels in the liver, leading to increased hepatic uptake of low-density lipoprotein (LDL) through upregulation of LDL receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its metabolism and elimination:

- Absorption : Following oral administration, Simvastatin is converted into its active forms, including this compound.

- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 .

- Half-life : The half-life of this compound is approximately 4.85 hours .

- Excretion : After administration, about 60% is excreted via feces and 13% in urine .

Lipid-Lowering Effects

Research has demonstrated that this compound retains lipid-lowering properties similar to those of Simvastatin. In clinical studies, it has been shown to significantly reduce LDL cholesterol levels and improve overall lipid profiles in patients with hyperlipidemia .

Anti-Inflammatory Properties

Beyond cholesterol reduction, studies indicate that this compound exhibits anti-inflammatory effects. It has been associated with reduced oxidative stress and inflammation markers in various models, suggesting potential benefits in conditions characterized by chronic inflammation .

Pleiotropic Effects

The compound also demonstrates pleiotropic effects independent of its lipid-lowering action. These include:

- Improvement in Endothelial Function : Enhances the function of endothelial cells, promoting vascular health.

- Stabilization of Atherosclerotic Plaques : Contributes to plaque stability, reducing the risk of cardiovascular events.

- Inhibition of Thrombogenesis : Reduces the formation of blood clots, further protecting against heart attacks and strokes .

Case Study 1: Combination Therapy in Breast Cancer

A study investigated the effects of combining 40 mg of Simvastatin (and by extension its metabolites) with chemotherapy in patients with locally advanced breast cancer (LABC). The objective response rate (ORR) was reported at 90%, indicating a significant enhancement in treatment efficacy when combined with standard chemotherapy protocols .

| Treatment Group | Objective Response Rate (ORR) | Pathological Complete Response (CR) |

|---|---|---|

| FAC + Simvastatin | 90% | 6.25% |

| FAC + Placebo | - | - |

Case Study 2: Mitochondrial Dysfunction

Research involving human skeletal myotubes revealed that treatment with Simvastatin led to increased oxidative stress and mitochondrial dysfunction. This study highlighted the potential adverse effects associated with statin therapy, including myopathy linked to mitochondrial impairment .

Q & A

Q. What analytical methods are recommended for quantifying 6'-Carboxy Simvastatin in biological matrices?

To ensure accurate quantification, validated LC-MS/MS protocols are preferred. For example:

- Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the metabolite from plasma or cell lysate .

- Chromatographic Separation : Employ C18 reverse-phase columns with mobile phases of 0.1% formic acid in water and methanol.

- Validation Parameters : Include linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery rates (>85%) to meet FDA bioanalytical guidelines .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

- Storage : Maintain at -20°C in airtight containers to prevent degradation .

- Waste Disposal : Adhere to local hazardous waste regulations and avoid environmental release due to potential bioaccumulation risks .

Advanced Research Questions

Q. How do inter-individual variations in gut microbiota influence the pharmacokinetics of this compound?

- Methodological Approach : Conduct metabolomic profiling (e.g., lipidomics or microbiome sequencing) on fecal samples from clinical trial participants. Compare metabolite levels (e.g., bile acids, short-chain fatty acids) with pharmacokinetic parameters (AUC, Cmax) .

- Data Interpretation : Use multivariate analysis (PCA or PLS-DA) to identify microbial taxa correlated with altered drug absorption or metabolism .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical models?

- Root-Cause Analysis : Evaluate differences in experimental design, such as:

- Dosing Regimens : Compare single vs. chronic dosing in rodent models .

- Cell Line Variability : Test hepatocyte models (e.g., HepG2 vs. primary human hepatocytes) for metabolic enzyme expression disparities .

- Meta-Analysis : Apply the Eclat algorithm to cluster FAERS (FDA Adverse Event Reporting System) data and identify confounding variables (e.g., drug-drug interactions) .

Q. What considerations are critical for designing in vitro assays to study this compound’s mechanism of action?

- Control Groups : Include statin-free controls and simvastatin acid comparators to differentiate metabolite-specific effects .

- Endpoint Selection : Measure HMG-CoA reductase inhibition alongside off-target effects (e.g., mitochondrial toxicity via ATP assays) .

- Sample Size Justification : Use power analysis (α=0.05, β=0.2) to determine replicates required for statistical significance .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing strategies for this compound?

- Model Framework : Implement a two-compartment model with first-order absorption to simulate plasma concentration-time profiles .

- Parameter Estimation : Use NONMEM or Monolix to estimate clearance (CL/F) and volume of distribution (Vd) from sparse sampling data .

- Covariate Analysis : Incorporate patient demographics (e.g., age, CYP3A4 genotype) to predict inter-subject variability .

Data Reporting and Validation

Q. What criteria should be used to assess the reliability of this compound research data?

- Source Evaluation : Prioritize peer-reviewed journals and avoid non-academic domains (e.g., .com sites) .

- Replication : Ensure raw data (e.g., chromatograms, spectral peaks) are included in supplementary materials for independent verification .

- Bias Mitigation : Disclose funding sources and use blinded data analysis to reduce confirmation bias .

Q. How should researchers address discrepancies between in vitro and in vivo findings for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.